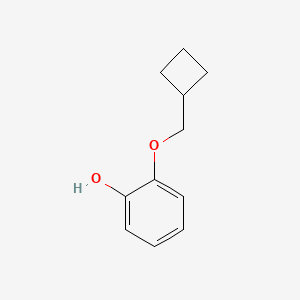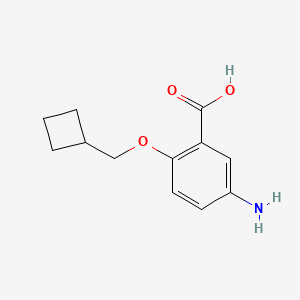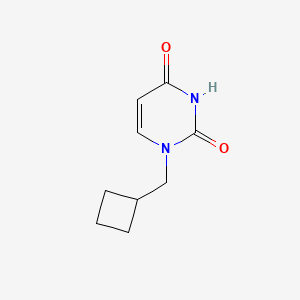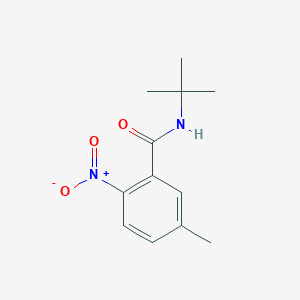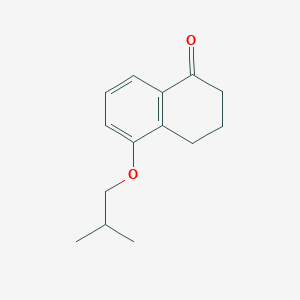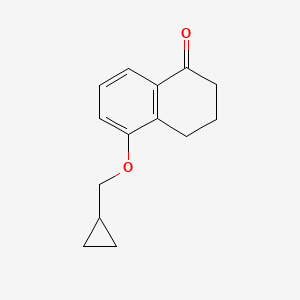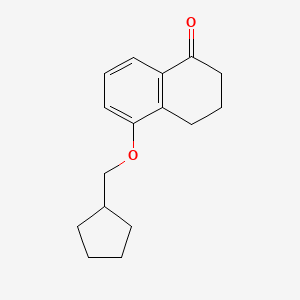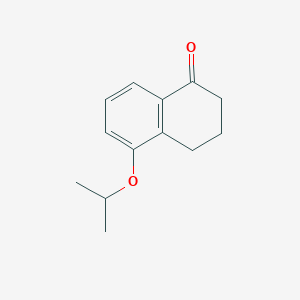![molecular formula C15H10O2 B7940646 3-([1,1'-Biphenyl]-4-YL)propiolic acid](/img/structure/B7940646.png)
3-([1,1'-Biphenyl]-4-YL)propiolic acid
概述
描述
3-([1,1’-Biphenyl]-4-YL)propiolic acid: is an organic compound that features a biphenyl group attached to a propiolic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions:
Oxidation of Propargyl Alcohol: One common method for preparing propiolic acid derivatives involves the oxidation of propargyl alcohol at a lead electrode.
Decarboxylation of Acetylenedicarboxylic Acid: Another method involves the decarboxylation of acetylenedicarboxylic acid.
Industrial Production Methods:
- The industrial production of propiolic acid derivatives typically involves the aforementioned synthetic routes, optimized for large-scale production to ensure high yield and purity.
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can convert propiolic acids into alkenes or alkanes, depending on the conditions and reagents used.
Substitution: Propiolic acids can participate in substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions:
Gold Catalysts: Gold-catalyzed reactions are common for propiolic acids, facilitating intermolecular reactions with alkenes to form various products.
Bromination: Propiolic acids can undergo bromination to form dibromoacrylic acid.
Hydrogen Chloride: Reaction with hydrogen chloride forms chloroacrylic acid.
Major Products:
α, β-Unsaturated δ-Lactones: Formed through gold-catalyzed [4 + 2] annulation reactions.
1,3-Dienes: Produced via enyne cross metathesis.
科学研究应用
Chemistry:
Synthesis of Transition Metal Complexes: Propiolic acid derivatives are used as reagents in the synthesis of various transition metal complexes.
Ugi Post-Transformations: These derivatives are valuable in Ugi post-transformations to create highly functionalized organic compounds.
Biology and Medicine:
Antimicrobial Agents: Propiolic acid derivatives exhibit antimicrobial properties and are used in the development of antimicrobial agents.
Pharmaceutical Intermediates: These compounds serve as intermediates in the synthesis of pharmaceuticals with potential therapeutic applications.
Industry:
Corrosion Inhibitors: Propiolic acid derivatives are used as corrosion inhibitors for steel.
Food Preservatives: Some derivatives are employed as food preservatives due to their antimicrobial properties.
作用机制
The mechanism of action of 3-([1,1’-Biphenyl]-4-YL)propiolic acid involves its interaction with molecular targets through its alkyne and carboxylic acid functional groups. These interactions can lead to various biochemical and chemical transformations, depending on the specific application and conditions.
相似化合物的比较
4’-Propyl-[1,1’-biphenyl]-4-carbonitrile: This compound features a biphenyl group with a propyl and nitrile substituent.
Phenylpropiolic Acid: Another similar compound with a phenyl group attached to a propiolic acid moiety.
Uniqueness:
- The presence of the biphenyl group in 3-([1,1’-Biphenyl]-4-YL)propiolic acid provides unique steric and electronic properties, making it distinct from other propiolic acid derivatives. This uniqueness allows for specific interactions and applications that are not possible with simpler derivatives.
属性
IUPAC Name |
3-(4-phenylphenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-7,9-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYPVLFGHHYWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
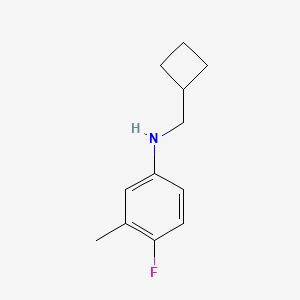
![(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine](/img/structure/B7940572.png)
![1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one](/img/structure/B7940576.png)
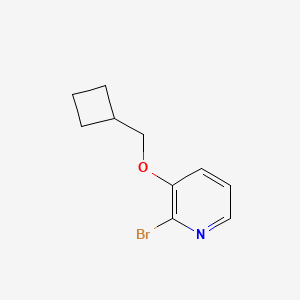
![2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B7940604.png)
![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanol](/img/structure/B7940609.png)
